2-Propylglutaric acid

Übersicht

Beschreibung

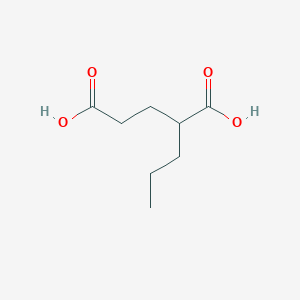

2-Propylglutaric acid is a dicarboxylic acid with the chemical formula C8H14O4. It is a metabolite of valproic acid, a compound widely used as an anticonvulsant and mood-stabilizing drug. Valproic acid is primarily used in the treatment of epilepsy, bipolar disorder, and, less commonly, major depression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Propylglutaric acid can be synthesized from diethyl propylmalonate. The synthesis involves the following steps:

Alkylation: Diethyl propylmalonate is alkylated using ethylmagnesium bromide.

Hydrolysis: The alkylated product undergoes hydrolysis to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from diethyl propylmalonate is a common laboratory method that can be scaled up for industrial purposes.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propylglutaric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

2-Propylglutaric acid plays a crucial role in several biochemical processes and has been employed in various research studies, including:

- Metabolism Studies : It is utilized to investigate the metabolic pathways of valproic acid in humans and other organisms. Understanding these pathways helps elucidate the pharmacokinetics of valproic acid and its metabolites, which is vital for optimizing therapeutic strategies in epilepsy and mood disorders .

- Drug Interaction Studies : Researchers explore how 2-PGA interacts with other drugs and its effects on metabolic pathways. Such studies are critical for understanding potential drug-drug interactions that may affect the efficacy and safety of treatments involving valproic acid .

- Reference Compound in Research : As a metabolite of valproic acid, 2-PGA serves as a reference compound in studies related to drug metabolism, providing insights into the pharmacological effects of valproic acid .

Pharmacological Insights

The pharmacological implications of this compound are closely tied to its parent compound, valproic acid. Key insights include:

- Mechanism of Action : 2-PGA may influence gamma-aminobutyric acid (GABA) levels in the brain, similar to valproic acid. This mechanism contributes to its potential anticonvulsant and mood-stabilizing effects .

- Impact on Cellular Processes : Studies indicate that 2-PGA affects cellular functions such as gene expression and cellular metabolism. It has been shown to influence cell signaling pathways, which are essential for maintaining cellular homeostasis .

Metabolic Pathways

The metabolic pathways involving this compound are complex and involve various enzymatic processes:

- CYP450 Pathway : Research has identified that 2-PGA is produced via the cytochrome P450 (CYP450) metabolic pathway during the metabolism of valproic acid. This pathway is crucial for understanding how different metabolites contribute to the overall pharmacological profile of valproic acid .

- Gluconeogenesis Inhibition : Comparative studies suggest that 2-PGA has a weaker inhibitory effect on gluconeogenesis than other metabolites of sodium valproate. This finding highlights its specific role within the broader context of drug metabolism and its implications for glucose production in the liver .

Analytical Techniques

Advanced analytical methods are employed to study this compound's properties and effects:

- High-Performance Liquid Chromatography (HPLC) : HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is commonly used for detecting and quantifying 2-PGA in biological samples. This technique provides high sensitivity and specificity, allowing for detailed investigations into its pharmacokinetics .

Case Studies

Several case studies have been conducted to explore the applications of this compound:

Wirkmechanismus

The mechanism of action of 2-propylglutaric acid is closely related to its role as a metabolite of valproic acid. Valproic acid exerts its effects by increasing the levels of gamma-aminobutyric acid (GABA) in the brain, which helps to stabilize neuronal activity. The exact molecular targets and pathways involved in the action of this compound are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Glutaric Acid: A dicarboxylic acid with a similar structure but without the propyl group.

Valproic Acid: The parent compound from which 2-propylglutaric acid is derived.

2-Methylglutaric Acid: Another dicarboxylic acid with a methyl group instead of a propyl group.

Uniqueness: this compound is unique due to its specific structure and its role as a metabolite of valproic acid. This uniqueness makes it valuable in studies related to the metabolism and pharmacokinetics of valproic acid .

Biologische Aktivität

2-Propylglutaric acid (2-PGA) is a dicarboxylic acid with the molecular formula and a molecular weight of 174.19 g/mol. It is primarily known as a metabolite of valproic acid, a medication widely used in the treatment of epilepsy and bipolar disorder. This article explores the biological activity of 2-PGA, focusing on its metabolic pathways, potential health implications, and relevant case studies.

Metabolic Pathways

2-PGA is involved in various metabolic processes, particularly in lipid metabolism. Research indicates that it interacts with several biochemical pathways:

- Lipid Metabolism : 2-PGA has been associated with the regulation of lipid metabolism in the liver, particularly through its interaction with genes related to lipid biosynthesis and degradation. Studies have shown that variations in cecal metabolites, including 2-PGA, can influence liver lipid metabolism through the gut-liver axis, which is crucial for maintaining metabolic homeostasis .

- Hepatotoxicity : As a metabolite of valproic acid, 2-PGA may contribute to hepatotoxic effects observed in some patients undergoing treatment with valproic acid. The compound's role in altering organic acid profiles suggests it could serve as a biomarker for liver function and potential damage .

Case Studies and Research Findings

Several studies have investigated the biological activity and implications of 2-PGA:

- Metabolomics Studies : A study utilizing gas chromatography-mass spectrometry (GC-MS) identified 2-PGA among other metabolites that exhibited significant changes in concentration following valproic acid administration. These changes were linked to alterations in liver function markers, indicating a potential role for 2-PGA in predicting hepatotoxicity .

- Transcriptomic Analysis : In a study analyzing the effects of induced molting in laying hens, transcriptomic data revealed that cecal metabolites like 2-PGA were correlated with significant changes in gene expression related to lipid metabolism. This suggests that 2-PGA may play a regulatory role in metabolic processes influenced by dietary changes .

- Hypertension Research : Recent metabolomics analyses have identified differential expression of various metabolites, including 2-PGA, in children with hypertension. This highlights the compound's potential involvement in cardiovascular health and metabolic disorders .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-propylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-3-6(8(11)12)4-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNXFIJXYVEYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954462 | |

| Record name | 2-Propylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32806-62-5 | |

| Record name | 2-Propylpentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32806-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032806625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Propylglutaric acid compare to other metabolites of sodium valproate in terms of its effect on glucose production in the liver?

A1: Research indicates that this compound has a weaker inhibitory effect on gluconeogenesis (glucose production in the liver) from lactate compared to sodium valproate and some of its other metabolites, such as 4-en-VP and 5-OH-VP []. This suggests that while this compound might contribute to the overall inhibitory effect of sodium valproate on gluconeogenesis, its role is less pronounced compared to other metabolites.

Q2: What is the significance of the different metabolic pathways of sodium valproate in newborns?

A2: Studies in sheep models reveal that newborn lambs exhibit reduced clearance of sodium valproate compared to adult sheep. This is attributed to impaired renal excretion and glucuronidation capacity in newborns []. Consequently, a larger proportion of the administered sodium valproate is metabolized through beta-oxidation and hydroxylation pathways, leading to higher plasma concentrations of certain metabolites, such as (E)-2-ene VPA and 3-keto VPA, in newborns. This highlights the importance of considering age-dependent differences in sodium valproate metabolism.

Q3: Can you elaborate on the analytical techniques used to study sodium valproate and its metabolites, including this compound?

A3: Advanced analytical methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) are employed for the detection and quantification of sodium valproate and its metabolites, including this compound, in biological samples like blood plasma []. This technique offers high sensitivity and specificity, enabling researchers to simultaneously measure multiple analytes in a single run. The use of such sophisticated analytical tools facilitates comprehensive investigations into the pharmacokinetics and metabolism of sodium valproate and its metabolites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.